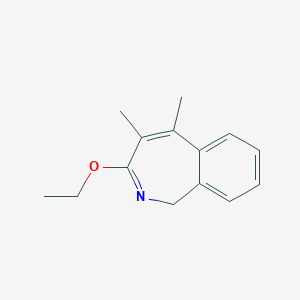

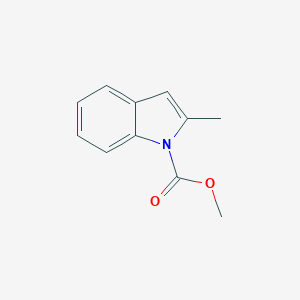

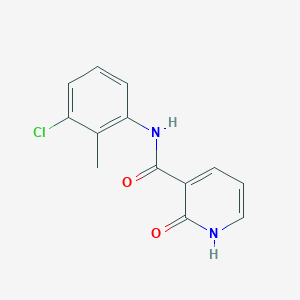

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide" is a derivative of dihydropyridine with potential pharmacological properties. Dihydropyridine derivatives are known for their diverse biological activities, including antioxidant properties as seen in the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives . These compounds, which also contain chloro and hydroxyl substituents, have been shown to possess significant antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid .

Synthesis Analysis

The synthesis of related compounds often involves the reaction of substituted pyridinecarbonyl chlorides with amino-substituted chlorobenzenes, as reported in the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides . Similarly, the synthesis of polyamides using a new condensing agent derived from phenylhydrazine and phosphorus trichloride indicates the versatility of chloro-substituted compounds in chemical synthesis . The optimization of reaction conditions, such as reactant molar ratios, temperature, and addition times, is crucial for achieving high yields and purities, as demonstrated in the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide .

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives can be elucidated using X-ray diffraction analysis, as seen in the structural assignment of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide . Single crystal structures of N-(chlorophenyl)pyridinecarboxamides reveal the importance of hydrogen bonding and molecular planarity influenced by intramolecular interactions . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide further emphasizes the role of hydrogen bonds in forming infinite chains along specific crystallographic axes .

Chemical Reactions Analysis

The chemical reactivity of chloro-substituted dihydropyridines is highlighted by their ability to undergo various reactions, such as the formation of amides and polyamides through direct polycondensation . The use of specific condensing agents and catalysts can facilitate these reactions, leading to the synthesis of complex molecules with high purity .

Physical and Chemical Properties Analysis

The physicochemical properties of chloro-substituted dihydropyridines, such as melting temperatures, can be influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The melting points of these compounds can be predicted using linear regression models that consider total energy, electrostatic components, and the strength of hydrogen bonds . The interaction environments of these molecules can be probed using techniques like Hirshfeld surface analysis and contact enrichment studies .

Wissenschaftliche Forschungsanwendungen

Biological Activities

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide and its derivatives are researched extensively due to their potential biological activities. For instance, some derivatives have been studied for their potential as anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors. The molecules in these studies are known to form infinite chains via hydrogen bonding, indicating potential for complex interactions with biological molecules (Tamazyan et al., 2007).

Antimicrobial Applications

The structural features of N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives allow them to exhibit antimicrobial properties. For example, certain derivatives have shown in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2011). This indicates their potential use in the development of new antimicrobial agents.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTKEWXOVCIZOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562852 |

Source

|

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

CAS RN |

72646-00-5 |

Source

|

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

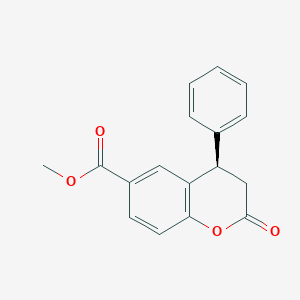

![(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol](/img/structure/B128022.png)